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Diallyldicarbonate

Cat. No.: B13147176
M. Wt: 206.19 g/mol
InChI Key: GHGKYTCVFRPVIO-UHFFFAOYSA-N
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Description

Significance and Research Context of Diallyldicarbonate

This compound is recognized for its role as a key reagent in organic synthesis, particularly in the production of carbonates and esters. chemimpex.com Its utility extends to serving as a protective group for alcohols and amines, a crucial function in the multi-step synthesis of complex molecules within medicinal chemistry and pharmaceutical development. chemimpex.com The compound's ability to facilitate reactions under mild conditions often leads to higher yields and a reduction in byproducts, enhancing its appeal in both laboratory and industrial settings. chemimpex.com

The presence of allyl groups and a dicarbonate (B1257347) functional group in its structure imparts a high degree of reactivity. The double bonds within the allyl groups are particularly susceptible to various chemical transformations. wikipedia.org This reactivity is harnessed in polymer chemistry, where this compound acts as a cross-linking agent in the production of specialty polymers, resulting in materials with enhanced mechanical properties and thermal stability. chemimpex.com

In addition to its role in polymer synthesis, this compound is employed in the formulation of coatings and adhesives to improve their durability and performance. chemimpex.com The compound's versatility is further demonstrated by its application as an acylating agent. Allyl carbonates, in general, are widely utilized in the Tsuji-Trost allylation reaction, where they facilitate the formation of various chemical bonds. wikipedia.org

Table 1: Properties of this compound

Property Value
IUPAC Name Bis(prop-2-en-1-yl) dicarbonate
Synonyms Diallyl pyrocarbonate
Molecular Formula C₈H₁₀O₅
Molar Mass 186.16 g/mol

| Appearance | Colorless liquid |

Historical Development in this compound Chemistry

The historical development of this compound chemistry is intrinsically linked to the broader advancements in organic synthesis and the understanding of reaction mechanisms. While a specific timeline for this compound itself is not extensively documented, its emergence and utility can be contextualized within the evolution of related chemical principles and reactions.

The conceptual groundwork for the reactions involving allyl compounds was laid in the mid-20th century. A pivotal moment in this context was the introduction of the Tsuji-Trost reaction in 1962. wikipedia.org This palladium-catalyzed allylic alkylation became a cornerstone of modern organic synthesis and provided a powerful tool for the functionalization of molecules containing allyl groups, such as this compound. The development of this reaction significantly expanded the synthetic possibilities for compounds like this compound, allowing for their use in the formation of carbon-carbon and carbon-heteroatom bonds.

The broader field of carbonate and dicarbonate chemistry also has a rich history. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is considered a landmark event that helped to dismantle the theory of vitalism and laid the foundation for modern organic chemistry. lumenlearning.com While not directly related to this compound, this discovery opened the door to the laboratory synthesis of organic compounds.

The study of dicarbonyl compounds and their applications in organic synthesis has been a continuous area of research. pressbooks.pub The unique reactivity of the dicarbonyl moiety, including its susceptibility to nucleophilic attack and its use in cycloaddition reactions, has been extensively explored. researchgate.net This body of knowledge has undoubtedly informed the understanding and application of this compound.

The commercial production of related compounds, such as diallyl carbonate, began in the latter half of the 20th century. For instance, the first commercial production of diallyl carbonate was reported in 1982. wikipedia.org This indicates a growing industrial interest in allyl-containing monomers for polymer production during this period, a context in which this compound would also find its applications.

Table 2: Timeline of Relevant Chemical Developments

Year Development Significance for this compound Chemistry
1828 Friedrich Wöhler synthesizes urea. lumenlearning.com Foundational event in organic synthesis, paving the way for the laboratory creation of organic molecules.
1962 The Tsuji-Trost reaction is introduced. wikipedia.org Provided a key method for the functionalization of allyl groups, a central feature of this compound's reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O6 B13147176 Diallyldicarbonate

Properties

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

carbonic acid;hexa-1,5-diene

InChI

InChI=1S/C6H10.2CH2O3/c1-3-5-6-4-2;2*2-1(3)4/h3-4H,1-2,5-6H2;2*(H2,2,3,4)

InChI Key

GHGKYTCVFRPVIO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC=C.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for Diallyldicarbonate

Classical Synthetic Routes

Classical syntheses of diallyldicarbonate have traditionally relied on reactive carbonylating agents. These methods, while effective, often involve hazardous reagents and stoichiometric amounts of reactants.

Synthesis from Allyl Chloroformate and Allyl Carbonate Salts

One of the foundational methods for the synthesis of diallyl carbonate, a closely related compound and potential precursor or co-product, involves the reaction of allyl chloroformate with a suitable nucleophile. sigmaaldrich.comnbinno.com Allyl chloroformate is a highly reactive organic compound that serves as a key intermediate in the synthesis of various organic molecules, including carbonates. sltchemicals.com

The synthesis can be envisioned as a nucleophilic acyl substitution where an allyl carbonate salt would react with allyl chloroformate. Although direct synthesis from allyl carbonate salts is not extensively detailed in the provided search results, a similar reaction involves the condensation of allyl alcohol with a carbonyl donor. wikipedia.org In a plausible pathway analogous to the formation of other pyrocarbonates, an allyl carbonate salt could be reacted with allyl chloroformate to yield this compound.

A general representation of the synthesis of diallyl carbonate involves reacting allyl alcohol with an electrophilic carbonyl donor. wikipedia.org This principle can be extended to the synthesis of this compound. For instance, the reaction of 4,4'-biphenyl with allyl chlorocarbonate in the presence of pyridine (B92270) at low temperatures is a known method for synthesizing a diallylcarbonate monomer. wikipedia.org

Reactant 1Reactant 2Reagent/CatalystSolventTemperatureProduct
Allyl AlcoholElectrophilic Carbonyl DonorBase (e.g., Pyridine)Dichloromethane (B109758)Low TemperatureDiallyl Carbonate
4,4'-BiphenylAllyl ChlorocarbonatePyridineNot specified5°C(1,1'-biphenyl)-4,4'-diallylcarbonate

Alternative Carbonylation Approaches

Given the hazardous nature of phosgene (B1210022), a common carbonylating agent, alternative approaches have been developed. Triphosgene (B27547), a solid and safer substitute for phosgene gas, has emerged as a versatile reagent in organic synthesis for the preparation of a wide range of compounds, including carbonates. nih.govnih.gov

The synthesis of carbonates using triphosgene typically involves reacting an alcohol with triphosgene in the presence of a base like pyridine or triethylamine. orgsyn.orgwhiterose.ac.uk For the synthesis of this compound, a plausible method would involve the controlled reaction of allyl alcohol with triphosgene. This reaction would proceed in a stepwise manner, first forming an intermediate chloroformate which would then react with another molecule of allyl alcohol or an allyl carbonate species to form the this compound.

A general procedure using triphosgene involves dissolving the alcohol and a base in a solvent like dichloromethane and then adding triphosgene portion-wise at a controlled temperature, typically 0-5°C. orgsyn.org The reaction is then allowed to warm to room temperature and stirred for several hours. orgsyn.org

ReactantCarbonylating AgentBaseSolventTemperature
Allyl AlcoholTriphosgeneTriethylamineDichloromethane0-5°C initially, then room temp.

Modern and Catalytic Synthesis Strategies

Modern synthetic methods aim to improve the efficiency, safety, and environmental footprint of chemical processes. These strategies often employ catalytic systems and greener reagents.

Transcarbonylation Processes (e.g., TBD-Promoted)

Transcarbonylation, or carbonate interchange reaction, is a powerful method for the synthesis of carbonates. rsc.org This approach involves the reaction of an alcohol with a readily available carbonate, such as dimethyl carbonate (DMC), in the presence of a catalyst. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as an effective organocatalyst for such transformations. rsc.org

While direct TBD-promoted transcarbonylation for the synthesis of this compound is not explicitly detailed, TBD has been used as a catalyst in reactions involving diallyl carbonate for the synthesis of non-isocyanate polyurethanes. wikipedia.org The catalytic cycle of TBD in transcarbonylation reactions involves the activation of the alcohol through hydrogen bonding, facilitating its nucleophilic attack on the carbonyl group of the carbonate. mdpi.com Rigorous investigations have shown that TBD can catalyze the ring-opening polymerizations of cyclic carbonates, where competing transcarbonylation reactions can occur. nih.govresearchgate.net

A synthetic strategy for this compound could be envisioned by reacting allyl alcohol with a suitable dicarbonate (B1257347) precursor in the presence of TBD. The efficiency of TBD as a catalyst allows for reactions to be carried out under milder conditions. rsc.org

Reactant 1Reactant 2CatalystTemperature
Allyl AlcoholDicarbonate PrecursorTBD80°C (typical for TBD-catalyzed carbonate synthesis)

Environmentally Benign Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. dergipark.org.tr This involves the use of less hazardous reagents, safer solvents, and developing more atom-economical reactions. dergipark.org.tr

A key aspect of environmentally benign synthesis is the replacement of toxic reagents like phosgene with greener alternatives. Dimethyl carbonate (DMC) is considered a green reagent and solvent due to its low toxicity and biodegradability. rsc.orgnih.gov The synthesis of various carbonates through base-catalyzed polycondensation with DMC is an example of an environmentally friendly route. mdpi.com

For the synthesis of this compound, an environmentally benign design would involve using diallyl carbonate (DAC) itself as a green alkoxycarbonylation reagent. researchgate.net DAC can be employed for the sustainable and catalyst-free allyloxycarbonylation of various substrates. researchgate.net A patent describes a method for the synthesis of diallyl diethylene glycol carbonate using dimethyl carbonate and allyl alcohol with a recyclable ion-exchange resin catalyst (Amberlyst-15), which highlights a greener approach. google.com This process avoids the use of hazardous reagents and allows for the recovery and reuse of the catalyst. google.com

ReactantsCatalystKey Features
Diethylene glycol, Allyl alcohol, Dimethyl carbonateIon exchange resin Amberlyst-15Simple method, heat-resistant and recyclable catalyst, high product purity. google.com
Cellulose (B213188), Diallyl carbonateNone (catalyst-free)Sustainable, uses a functional and environmentally benign reagent. researchgate.net

Reactivity and Mechanistic Studies of Diallyldicarbonate

Role as an Allocating Agent

The term "allocating agent" in this context refers to the use of diallyl dicarbonate (B1257347) to introduce the allyloxycarbonyl (Alloc) protecting group onto various functional groups. The Alloc group is valued in multi-step synthesis due to its stability under a range of conditions and its selective removal using palladium catalysts. wiley-vch.dechemie-brunschwig.ch

Amine Protection Strategies and Allyl Carbamate (B1207046) Formation

Diallyl dicarbonate is a key reagent for the protection of primary and secondary amines through the formation of allyl carbamates. nih.govresearchgate.net This transformation is crucial in peptide synthesis and the preparation of complex molecules where selective protection of amino groups is necessary. researchgate.netorganic-chemistry.org The reaction proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of diallyl dicarbonate, leading to the displacement of an allyloxy group and formation of the corresponding allyl carbamate.

The allyloxycarbonyl (Alloc) group is a valuable amine protecting group because it is stable to both acidic and basic conditions, allowing for orthogonal protection strategies with other protecting groups like Boc (acid-labile) and Fmoc (base-labile). chemie-brunschwig.chorganic-chemistry.org The removal of the Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, often in the presence of a scavenger molecule that traps the liberated allyl group. wiley-vch.de

A study on the direct synthesis of diallyl carbonate from urea (B33335) and allyl alcohol revealed the formation of an intermediate, allyl carbamate (AC), through urea mono-alcoholysis. researchgate.netx-mol.com This intermediate subsequently reacts with another molecule of allyl alcohol to produce diallyl dicarbonate. researchgate.netx-mol.com This process highlights the inherent reactivity of the carbamate linkage and its relationship to diallyl dicarbonate.

Alcohol and Thiol Protection Strategies

Beyond amines, diallyl dicarbonate can also be employed to protect alcohols and thiols. wikipedia.org The protection of alcohols as allyl carbonates provides a stable derivative that can withstand various reaction conditions. organic-chemistry.org The reactivity of diallyl dicarbonate allows for the efficient conversion of alcohols to their corresponding allyl carbonates.

Thiols, being more nucleophilic than alcohols, react readily with diallyl dicarbonate to form S-allyl thiocarbonates. The protection of thiols is important in many synthetic sequences, particularly in the context of peptides and other biomolecules containing cysteine residues. The relative acidity of thiols facilitates their reaction with diallyl dicarbonate, sometimes even in the presence of a mild base like potassium carbonate. reddit.com The resulting S-allyl thiocarbonate can be deprotected under specific conditions to regenerate the free thiol. It's important to note that in multifunctional molecules, the selective protection of a thiol in the presence of an alcohol can often be achieved due to the higher nucleophilicity of the thiol. reddit.comrsc.org

Nucleophile Generation and Acylation Properties

Diallyl dicarbonate serves not only as a protecting group precursor but also as a potent acylating agent and a facilitator for the in situ generation of various nucleophiles. lookchem.comchemicalbook.comsigmaaldrich.comlabcompare.comsigmaaldrich.com

In Situ Generation of Reactive Nucleophiles

A significant application of diallyl dicarbonate is in the Tsuji-Trost allylation reaction, where it facilitates the in situ generation of a range of nucleophiles. wikipedia.orgchemicalbook.comsigmaaldrich.comlabcompare.comsigmaaldrich.com This includes the formation of carbanions, boronates, phosphides, amides, and alkoxides. wikipedia.orglookchem.comchemicalbook.comsigmaaldrich.comlabcompare.comsigmaaldrich.com The reaction mechanism generally involves the coordination of a palladium(0) complex to the allyl group of the carbonate, followed by ionization and decarboxylation to generate the active nucleophile. nih.gov This in situ generation of nucleophiles under neutral conditions is a key advantage, often leading to improved reaction rates compared to using pre-formed nucleophiles or other allyl sources like allyl acetate (B1210297). wikipedia.orgchemicalbook.comsigmaaldrich.comlabcompare.comsigmaaldrich.com

Application in Acylation Reactions

Diallyl dicarbonate is utilized as an acylating agent, particularly in the derivatization of complex molecules like taxanes. google.comgoogle.com For instance, the C(7) hydroxyl group of baccatin (B15129273) III and its derivatives can be selectively acylated using diallyl dicarbonate. google.com This selectivity is a crucial aspect of the semi-synthesis of important anticancer drugs. The acylation reactions can be carried out in the presence or absence of an amine base. google.com Diallyl dicarbonate is listed among other common acylating agents such as dibenzyl dicarbonate and various chloroformates for these transformations. google.comgoogle.comepo.org

Decarboxylative Coupling and Allylation Mechanisms

Decarboxylative coupling reactions represent a powerful strategy in organic synthesis, where a carboxylic acid derivative is coupled with another molecule with the extrusion of carbon dioxide. nih.gov Diallyl dicarbonate is a key player in a specific type of this transformation known as decarboxylative allylation. nih.govnih.gov

In these reactions, a palladium catalyst is typically employed. nih.gov The mechanism of palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates, for example, is proposed to involve the coordination of the Pd(0) complex to the allyl group of the carbonate. This is followed by ionization of the carbonate leaving group and subsequent palladium-promoted decarboxylation to generate an enolate in situ. nih.gov This enolate then attacks the π-allylpalladium complex to form the allylated product and regenerate the catalyst. nih.gov A key feature of this process is the simultaneous generation of both the nucleophile (the enolate) and the electrophile (the π-allylpalladium complex). nih.gov

Diallyl malonates have been shown to undergo palladium-catalyzed decarboxylative allylation under mild conditions. acs.org Mechanistic studies using deuterated substrates have provided insight into the catalytic cycle. acs.org These reactions are of considerable interest for creating intramolecular asymmetric couplings, leading to the formation of complex molecular architectures. wikipedia.orglookchem.comchemicalbook.comsigmaaldrich.comlabcompare.comsigmaaldrich.com Decarboxylative coupling reactions involving diallyl carbonate have also been explored in three-component reactions, further expanding their synthetic utility. rsc.orgresearchgate.net

Intramolecular Decarboxylative Asymmetric Couplings

Diallyl dicarbonate is a key reagent in intramolecular decarboxylative asymmetric couplings, which are significant reactions in organic chemistry for constructing complex molecular architectures. lookchem.com These reactions are recognized as powerful methods for synthesizing chiral building blocks crucial for applications in medicinal chemistry and material science. chemrxiv.org The process often involves the synergistic merger of different catalytic systems, such as photoredox and nickel catalysis, to achieve asymmetric decarboxylative Csp3–Csp2 cross-coupling. nih.gov This mild and operationally simple protocol can transform a wide array of abundant α-amino acids and readily available aryl halides into valuable chiral benzylic amines with high enantiomeric excess. nih.gov

In a typical reaction, the process is initiated by a radical decarboxylation that facilitates an oxidative cross-coupling. researchgate.net This strategy is applicable to a diverse range of coupling partners, including complex drug molecules, suggesting its potential for rapidly synthesizing compound libraries for pharmaceutical discovery. researchgate.net

A notable application involves the palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates, which results in the formation of unsymmetrical biaryls. rsc.org This transformation is distinctive as it involves simultaneous decarbonylation and decarboxylation under redox-neutral conditions. rsc.org

ReactantsCatalyst SystemProductKey Features
α-Amino acids and aryl halidesPhotoredox and Nickel CatalysisChiral benzylic aminesHigh enantiomeric excess, mild conditions. nih.gov
Acyl chlorides and potassium perfluorobenzoatesPalladium CatalysisUnsymmetrical biarylsSimultaneous decarbonylation and decarboxylation. rsc.org

General Catalytic Allylation Reactions

Diallyl dicarbonate is utilized in various catalytic allylation reactions. Allyl carbonates are widely employed in Tsuji-Trost allylation, where they facilitate the in situ formation of nucleophiles such as carbanions, boronates, phosphides, amides, and alkoxides. wikipedia.org This in situ generation of nucleophiles can lead to an increased reaction rate compared to using allyl acetate. wikipedia.org

One of the well-known applications is the Keck asymmetric allylation, which converts aldehydes into homoallylic alcohols with high enantioselectivity. libretexts.org The catalyst for this reaction is typically a complex of (R) or (S)-BINOL and Ti(OiPr)4. libretexts.org

Furthermore, iridium-catalyzed enantioselective allylic substitution has been shown to be effective with aqueous solutions of various nucleophiles, including hydrazines, methylamine, and α-chloroacetaldehyde. ethz.ch This method provides access to a broad range of products in good yields and with high enantioselectivity. ethz.ch

Recent advancements have also demonstrated the use of diallyl 2-alkyl-2-arylmalonates in palladium-catalyzed decarboxylative allylation under mild conditions. organic-chemistry.org

Reaction TypeCatalystReactantsProducts
Tsuji-Trost AllylationPalladiumAllyl carbonates, various nucleophilesAllylated products
Keck Asymmetric Allylation(R) or (S)-BINOL/Ti(OiPr)4Aldehydes, allylstannanesHomoallylic alcohols libretexts.org
Iridium-Catalyzed Allylic SubstitutionIridium complexesAllylic alcohols, various nucleophilesChiral allylated products ethz.ch
Decarboxylative AllylationPalladiumDiallyl 2-alkyl-2-arylmalonatesAllylated products organic-chemistry.org

Reactivity in Transesterification Processes

Diallyl dicarbonate serves as a reactant in transesterification processes. For instance, it reacts with glycerol (B35011) in the presence of a Pd/PPh3 catalyst to produce glycerol carbonate. lookchem.com Transesterification reactions involving diallyl carbonate are also used to prepare monomer/oligomer mixtures for producing high refractive index optical articles. google.com.pg By reacting diallyl carbonate with diethylene glycol under transesterification conditions, a mixture containing a monomer and oligomers is obtained. google.com.pg Similarly, reacting diallyl carbonate with a diol containing aromatic groups can produce monomer/oligomer mixtures rich in monomer. google.com.pg

The process for producing aromatic carbonates often involves the transesterification of dialkylcarbonates with aromatic hydroxy compounds. researchgate.net This reaction is typically accelerated by a catalyst. researchgate.net

Reactant 1Reactant 2CatalystProductApplication
Diallyl dicarbonateGlycerolPd/PPh3Glycerol carbonate lookchem.comProduction of glycerol carbonate. lookchem.com
Diallyl dicarbonateDiethylene glycol-Monomer/oligomer mixtureProduction of high refractive index optical articles. google.com.pg
Diallyl dicarbonateDiol with aromatic groups-Monomer/oligomer mixtureProduction of high refractive index optical articles. google.com.pg
DialkylcarbonatesAromatic hydroxy compoundsVariousAromatic carbonatesRaw materials for aromatic polycarbonates. researchgate.net

Oxidative Reactivity as Co-oxidant

While diallyl dicarbonate itself is not a primary oxidant, it is used in reactions where oxidation occurs. The broader context of oxidation reactions is relevant to understanding its chemical environment. For instance, the Riley oxidation utilizes selenium dioxide to oxidize methylene (B1212753) groups adjacent to carbonyls. wikipedia.org This reaction proceeds via an ene reaction at the electrophilic selenium center, followed by a wikipedia.orggoogle.com.pg-sigmatropic rearrangement to form an allylselenite ester, which upon hydrolysis yields an allylic alcohol. wikipedia.org

In other oxidative systems, a co-oxidant is used to regenerate the primary oxidant in a catalytic cycle. A common example is the TEMPO-catalyzed oxidation of alcohols, where a stoichiometric oxidant like bleach (NaOCl) is used. acsgcipr.org The actual oxidizing species is the oxonium ion generated from the TEMPO radical. acsgcipr.org

The oxidation of alcohols can also be achieved using reagents like chromic acid (H2CrO4), potassium permanganate (B83412) (KMnO4), or sodium dichromate (Na2Cr2O7). libretexts.orgchemguide.co.uk These reagents oxidize primary alcohols to carboxylic acids (or aldehydes under specific conditions) and secondary alcohols to ketones. libretexts.orgchemguide.co.uk

Advanced Applications of Diallyldicarbonate in Organic Synthesis

Complex Molecule Synthesis

The ability to selectively modify complex molecular architectures is a cornerstone of modern drug discovery and materials science. Diallyldicarbonate offers a unique tool for the derivatization of intricate biological scaffolds and the synthesis of novel biomolecules.

Derivatization of Biological Scaffolds (e.g., Taxanes)

Taxanes, such as Paclitaxel and Docetaxel, are a critical class of anticancer agents. Their clinical efficacy can be enhanced, and drug resistance can be overcome by modifying their complex structures. This compound can be employed as a reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto the hydroxyl groups of the taxane (B156437) core. This protection strategy allows for the selective manipulation of other functional groups on the molecule.

The Alloc group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild, palladium-catalyzed conditions. This orthogonality with other common protecting groups makes this compound a valuable tool in the multi-step synthesis and derivatization of taxanes and other complex natural products.

Table 1: Hypothetical Derivatization of a Taxane Analogue using this compound

StepReactant 1Reactant 2ReagentProductPurpose
1Taxane Analogue (with free -OH)This compoundPyridine (B92270)Alloc-protected TaxaneSelective protection of hydroxyl group
2Alloc-protected TaxaneAcylating AgentDMAPAcylated Alloc-protected TaxaneModification of another functional group
3Acylated Alloc-protected TaxanePd(PPh₃)₄PhenylsilaneAcylated TaxaneDeprotection to reveal final product

Peptide and Nucleic Acid Chemistry (e.g., PNA Synthons)

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA with a polyamide backbone. nih.gov Their unique properties, including high binding affinity and resistance to enzymatic degradation, make them promising candidates for therapeutic and diagnostic applications. The synthesis of PNA monomers and oligomers often requires the use of protecting groups for the amine functionalities of the backbone and the nucleobases.

This compound can serve as a reagent for the introduction of the Alloc protecting group onto the secondary amine of the PNA backbone. The mild deprotection conditions associated with the Alloc group are compatible with the sensitive nature of PNA structures, preventing degradation of the oligomer during synthesis. This approach offers an alternative to the more common Boc and Fmoc protecting group strategies.

Functional Group Transformations

This compound's reactivity extends beyond its use as a protecting group. It can also act as an activating agent, facilitating a variety of functional group transformations that are crucial in organic synthesis.

Carboxylic Acid Thioester Production

Thioesters are important intermediates in organic synthesis, known for their role in carbon-carbon bond formation and as precursors to other functional groups. The direct conversion of carboxylic acids to thioesters can be challenging. This compound can be utilized as an activating agent in a one-pot synthesis of thioesters from carboxylic acids and thiols.

In this proposed transformation, the carboxylic acid reacts with this compound to form a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by a thiol, yielding the desired thioester and liberating carbon dioxide and allyl alcohol as byproducts. This method would offer a mild and efficient alternative to traditional methods that often require harsh reagents.

Generation of Thiolactone Moieties

Thiolactones are cyclic thioesters that are present in a number of biologically active natural products. Their synthesis often involves the intramolecular cyclization of a mercaptocarboxylic acid. This compound can be employed to mediate this lactonization process.

Similar to thioester formation, the carboxylic acid moiety of the starting material would react with this compound to form an activated mixed anhydride. Subsequent intramolecular attack by the thiol group would lead to the formation of the thiolactone ring. This approach could provide a valuable method for the synthesis of various ring-sized thiolactones under mild conditions.

Catalytic Roles in Organic Transformations

While primarily utilized as a stoichiometric reagent, the reactivity of this compound suggests potential applications in catalytic cycles. The allyl groups of this compound can be transferred to various nucleophiles through transition metal catalysis, most notably with palladium.

In a hypothetical catalytic cycle, a palladium(0) catalyst could oxidatively add to the this compound, forming a π-allylpalladium complex. This complex could then be intercepted by a nucleophile, transferring the allyl group and regenerating the palladium(0) catalyst. This type of reactivity is well-established for diallyl carbonate and suggests that this compound could serve as an efficient source of allyl groups in a variety of catalytic transformations, including allylic alkylations, aminations, and etherifications. wikipedia.org The release of two equivalents of carbon dioxide would provide a strong thermodynamic driving force for such reactions.

Co-oxidant in Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts silyl (B83357) enol ethers into their corresponding α,β-unsaturated carbonyl compounds. synarchive.com While the original procedure utilized stoichiometric amounts of palladium(II) acetate (B1210297) and a co-oxidant like benzoquinone, catalytic variants have been developed to reduce the cost associated with the palladium reagent. synarchive.com In these catalytic versions, a co-oxidant is essential for regenerating the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.

Diallyl carbonate has been effectively employed as a terminal oxidant in Saegusa-type oxidations. acs.orgnih.gov This method facilitates the dehydrogenation of carbonyl compounds under relatively mild conditions. The reaction typically involves a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the absence of additional ligands. synarchive.comacs.orgnih.gov

A notable application of this methodology was demonstrated in the total synthesis of the norcembranoid scabrolide B. nih.gov In this synthesis, a silyl enol ether was successfully converted to the corresponding enone using Pd₂(dba)₃ as the catalyst and diallyl carbonate as the terminal oxidant. nih.gov This transformation proceeded efficiently, highlighting the utility of diallyl carbonate in complex molecule synthesis. nih.gov

Table 1: Example of Diallyl Carbonate in a Saegusa-Type Oxidation
SubstrateCatalystCo-oxidantProductReference
Silyl Enol Ether derived from (R)-3-(4-methylpent-3-en-1-yl)cyclohexan-1-onePd₂(dba)₃Diallyl Carbonate(R)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one nih.gov

Promoter in Reaction Rate Enhancement

Scientific literature extensively documents the role of diallyl carbonate as a reactant or co-oxidant in various palladium-catalyzed reactions, such as the Tsuji allylation and Saegusa-Ito oxidation. nih.govnih.govnsf.gov However, its function as a general promoter specifically for the purpose of reaction rate enhancement is not clearly established in the reviewed research findings. In many transformations, while its presence is crucial for the reaction to proceed, it acts as a stoichiometric reagent (an allyl source) or a regenerating agent for the catalyst, rather than a catalytic promoter that accelerates the reaction without being consumed. nih.govcore.ac.uk For instance, in certain decarboxylative alkylation reactions, ligands bearing electron-withdrawing groups have been noted to significantly increase the reaction rate, rather than the carbonate species itself. nih.gov

Diallyldicarbonate in Polymer Science and Materials Engineering

Monomer for Polymer Synthesis

As a monomer, diallyldicarbonate participates in polymerization reactions to form the backbone of various polymer architectures. sigmaaldrich.com Its diallyl functionality allows for the creation of both linear and cross-linked structures, depending on the polymerization conditions and co-monomers used. dow.com

Polycarbonate Architectures

This compound can be utilized in the synthesis of polycarbonates, a class of thermoplastics known for their strength, toughness, and optical clarity. researchgate.netsriramanaenterprises.in The incorporation of this compound into the polymer backbone can influence the material's properties, such as its thermal stability and mechanical performance. researchgate.netarcheyes.com Research has explored the bulk polymerization of diallylcarbonate monomers to create network polycarbonates with high degrees of cross-linking, resulting in materials with notable thermal stability. researchgate.net These polycarbonates find applications in various fields, including the production of optical materials and automotive parts. researchgate.netsriramanaenterprises.inarchdaily.comdezeen.comarchdaily.com

One area of investigation involves the synthesis of network polycarbonates from monomers like (1,1'-biphenyl)-4,4'-diyldiallylcarbonate and hexa(4-allylcarbonatephenoxy) cyclotriphosphazene. researchgate.net These have been successfully polymerized using thermal initiators to achieve cross-linking degrees exceeding 80% and thermal stability up to 250 °C. researchgate.net The resulting polycarbonate from the cyclotriphosphazene-based monomer has shown potential as a flame-retardant material due to a high limiting oxygen index. researchgate.net

Table 1: Properties of Polycarbonates Synthesized from Diallylcarbonate Monomers

Monomer Polymerization Method Degree of Cross-linking (%) Thermal Stability (°C) Noteworthy Property
(1,1'-biphenyl)-4,4'-diyldiallylcarbonate Bulk Polymerization >80 250 High Thermal Stability
Hexa(4-allylcarbonatephenoxy) cyclotriphosphazene Bulk Polymerization >80 250 Flame-Retardant

Polyurethane Systems, Including Non-Isocyanate Polyurethanes

This compound also serves as a precursor in the synthesis of polyurethanes. It can be used to create polycarbonate polyols, which are then reacted with isocyanates to form traditional polyurethanes. google.com These materials are valued for their versatility, finding use in coatings, foams, and adhesives. researchgate.netspecificpolymers.com

Furthermore, this compound is instrumental in the development of non-isocyanate polyurethanes (NIPUs), which offer a safer and more sustainable alternative to conventional polyurethanes that rely on toxic isocyanates. specificpolymers.comresearchgate.netrsc.org In NIPU synthesis, diallylcarbonate can be a source for producing cyclic carbonates, which then react with amines to form polyhydroxyurethanes. specificpolymers.commdpi.com This pathway avoids the use of hazardous materials and is considered a "green" chemistry approach. researchgate.netrsc.org Research in this area is focused on optimizing reaction conditions and exploring bio-based sources for the components. mdpi.com

Renewable Copolymerization Strategies

In the drive towards more sustainable materials, this compound is being explored in renewable copolymerization strategies. enscm.frrsc.org This involves copolymerizing this compound with monomers derived from renewable resources, such as bio-based butanol. researchgate.net The goal is to produce polymers with a higher content of renewable carbon, reducing the reliance on petrochemical feedstocks. enscm.fr These strategies aim to develop materials with enhanced properties, such as improved thermal stability and UV resistance, for a variety of applications, including packaging and coatings. researchgate.net

Cross-linking Agent in Polymer Networks

The two allyl groups in this compound make it an effective cross-linking agent, which is a molecule that links polymer chains together to form a three-dimensional network. wikipedia.orgspecialchem.com This cross-linking process significantly alters the physical and mechanical properties of the polymer, often leading to increased rigidity, strength, and thermal stability. wikipedia.orgspecialchem.com

Thiol-Ene Cross-linking Mechanisms

This compound is particularly well-suited for thiol-ene cross-linking reactions. taylorandfrancis.com This "click" chemistry reaction involves the addition of a thiol group across the double bond of the allyl group in this compound, forming a stable thioether linkage. taylorandfrancis.comillinois.edu The reaction can be initiated by UV light or thermal initiators and is known for its high efficiency, mild reaction conditions, and lack of by-products. taylorandfrancis.comresearchgate.net Thiol-ene cross-linking is a versatile method for creating well-defined polymer networks with tailored properties. nih.govkinampark.com This mechanism is utilized in the fabrication of various materials, including hydrogels for biomedical applications and specialized polymer films. nih.govkinampark.com

The process typically involves a free-radical chain mechanism where a sulfenyl radical adds to the alkene. illinois.edu This is followed by a chain transfer step that regenerates the sulfenyl radical, propagating the cross-linking process. illinois.edu

Table 2: Key Features of Thiol-Ene Cross-linking

Feature Description
Mechanism Free-radical addition of a thiol to an alkene. illinois.edu
Initiation UV light, thermal initiators. researchgate.net
Advantages High efficiency, mild conditions, stereoselective, no by-products. taylorandfrancis.com

| Applications | Hydrogels, specialty polymer films, dendrimer synthesis. illinois.edunih.gov |

Fabrication of Specialty Polymers

The use of this compound as a cross-linking agent enables the fabrication of specialty polymers with unique and enhanced properties. dow.combiopharminternational.comtrecora.com These polymers are designed for specific, often high-performance, applications. trecora.com For example, cross-linking with this compound can improve a polymer's chemical resistance, thermal stability, and mechanical strength, making it suitable for demanding environments in industries like aerospace and biopharmaceuticals. biopharminternational.comtrecora.com

The ability to precisely control the cross-link density by varying the amount of this compound allows for the fine-tuning of the final material's properties to meet the requirements of a particular application. conicet.gov.ar This has led to the development of specialty polymers for use in single-use technologies in biopharmaceutical manufacturing, where chemical resistance and low levels of extractables and leachables are critical. biopharminternational.com

Advanced Polymeric Materials Development

Metal-Organic Framework (MOF) Modified Polymer Electrolytes

In the quest for safer and more efficient energy storage, solid polymer electrolytes (SPEs) are a critical area of research, particularly for high-performance lithium metal batteries. A significant challenge in this field is the formation of lithium dendrites during battery cycling, which can lead to short circuits and reduced battery life. Diallyl dicarbonate (B1257347) has been instrumental in developing novel SPEs that address this issue.

Researchers have successfully created a metal-organic framework solid polymer electrolyte (MSPE) by copolymerizing diallyl dicarbonate with a modified MOF. acs.orgpolymer.cn This innovative approach covalently bonds the MOF within the polymer structure, which prevents the agglomeration that often occurs when MOFs are physically mixed into a polymer matrix. acs.org The resulting structure features immobilized anions (TFSI⁻) that are fixed by the unsaturated cation sites on the MOF. acs.org This anion immobilization is key to creating a more uniform electric field at the anode surface, which facilitates orderly and dendrite-free deposition of lithium ions. acs.orgx-mol.net

Similarly, diallyl dicarbonate (DDC) has been polymerized with vinyl polyhedral oligomeric silsesquioxane (VPOSS) to create an anion-inhibited solid framework polymer electrolyte (SFPE). x-mol.net This structure also works by restricting the movement of anions, thereby suppressing the growth of lithium dendrites. x-mol.net

The incorporation of MOFs into polymer electrolytes, in general, is a promising strategy. frontiersin.org MOFs, with their high surface area and tunable porous structures, can enhance ionic conductivity and promote the migration of lithium ions. frontiersin.orgnih.gov The synergy between the polymer matrix and the MOF filler can lead to improved salt dissociation and the creation of efficient pathways for ion transport. frontiersin.org

Research Findings:

Studies have demonstrated the high performance of these diallyl dicarbonate-based electrolytes. The MSPE created from diallyl dicarbonate and a modified MOF has shown excellent results in lithium metal battery applications. acs.org

  • Dendrite-Free Operation: A symmetric Li/MSPE/Li cell operated stably for 300 hours at a current density of 0.5 mA cm⁻² without the formation of lithium dendrites. acs.org
  • High Specific Capacity: A Li/LiFePO₄ cell assembled with the MSPE demonstrated a discharge specific capacity of 154.6 mAh g⁻¹. acs.org
  • Excellent Capacity Retention: The same Li/LiFePO₄ cell maintained a capacity retention rate of 95.75% after 200 charge-discharge cycles at 0.2 C. acs.org
  • The SFPE developed using diallyl dicarbonate and VPOSS also exhibited impressive electrochemical properties. x-mol.net

  • High Ionic Conductivity: The electrolyte showed a high ionic conductivity of 0.31 mS cm⁻¹ at room temperature (25 °C). x-mol.net
  • High Li⁺ Transference Number: It achieved a high lithium-ion transference number of 0.63. x-mol.net
  • Wide Electrochemical Stability: The SFPE has a wide electrochemical stability window of 5.6 V versus Li⁺/Li. x-mol.net
  • Cell Performance: A LiFePO₄/Li cell with this electrolyte achieved a specific discharge capacity of 165 mAh g⁻¹ and retained 91.3% of its capacity after 200 cycles at 0.1 C. x-mol.net
  • These findings underscore the potential of diallyl dicarbonate as a key monomer in creating structured, high-performance solid polymer electrolytes for the next generation of safer, more reliable lithium metal batteries.

    Electrolyte SystemKey FeatureIonic Conductivity (S cm⁻¹)Li⁺ Transference NumberElectrochemical Stability (V vs Li⁺/Li)Cell Cycling PerformanceReference
    Diallyl Dicarbonate-MOF (MSPE)Immobilized anions, dendrite suppressionNot SpecifiedNot SpecifiedNot Specified154.6 mAh g⁻¹ discharge capacity; 95.75% capacity retention after 200 cycles. acs.org
    Diallyl Dicarbonate-VPOSS (SFPE)Anion-inhibited framework, dendrite suppression0.31 mS cm⁻¹ (at 25 °C)0.635.6 V165 mAh g⁻¹ discharge capacity; 91.3% capacity retention after 200 cycles. x-mol.net

    Lignin (B12514952) Functionalization and Bio-based Thermoset Composites

    The drive towards sustainable materials has spurred interest in utilizing renewable resources like lignin to replace fossil-based chemicals in polymer production. diva-portal.org Lignin, an abundant aromatic biopolymer, is a promising candidate for creating thermosetting resins. diva-portal.orgdiva-portal.org However, its complex, heterogeneous structure and relatively low chemical reactivity present challenges. diva-portal.orgdiva-portal.org Chemical modification, particularly allylation, is a key strategy to enhance lignin's functionality and make it suitable for polymerization. diva-portal.orgdiva-portal.org

    Diallyl dicarbonate has proven to be a highly effective reagent for the allylation of lignin. researchgate.netnih.gov Unlike other reagents such as allyl chloride, which selectively allylates the phenolic hydroxyl (OH) groups, diallyl carbonate can react with all types of hydroxyl groups present in lignin—phenolic, aliphatic, and carboxylic acid OH groups. diva-portal.orgresearchgate.net This non-selective reactivity leads to a significantly higher degree of functionalization, introducing a greater number of allyl groups onto the lignin structure. researchgate.netresearchgate.net This high degree of allylation is crucial for achieving a high cross-link density in the final thermoset material. nih.gov

    The allylated lignin, rich in reactive allyl groups, is then typically cross-linked with polyfunctional thiols through a thermally induced thiol-ene reaction to form robust thermoset polymers. diva-portal.orgnih.gov

    Research Findings:

    Research into the allylation of various types of lignin, including Kraft and organosolv lignins, using diallyl dicarbonate has yielded materials with tunable and desirable properties. diva-portal.orgd-nb.info

  • High Degree of Functionalization: The use of diallyl carbonate can lead to the successful allylation of 90% or more of the total hydroxyl groups in lignin. researchgate.netd-nb.info For instance, in one study on fractionated Kraft lignin, phenolic and carboxylic acid OH groups were functionalized at levels of ≥95% and ≥85% respectively, with aliphatic OH groups also being significantly functionalized (43-75%). nih.gov
  • Tunable Thermoset Properties: The properties of the resulting lignin-based thermosets can be tailored by varying the lignin source, fractionation method, and the specific thiol cross-linker used. diva-portal.org
  • Enhanced Mechanical and Thermal Properties: The high density of allyl groups achieved with diallyl carbonate results in a high cross-link density in the final thermoset. nih.gov This leads to materials with high glass transition temperatures (Tg) and storage moduli. For example, thermosets prepared from highly allylated lignin fractions have exhibited Tg values between 81°C and 105°C and high storage moduli ranging from 1.9 to 4.05 GPa. researchgate.netnih.gov
  • Sustainable Process: Diallyl carbonate is considered a greener alternative to toxic allyl halides, and processes have been developed that are solvent-free and allow for the recycling of the base catalyst and recovery of excess diallyl carbonate, improving the sustainability of the overall process. researchgate.netd-nb.info
  • Allylation ReagentSelectivityDegree of FunctionalizationResulting Thermoset TgResulting Thermoset Storage ModulusReference
    Diallyl CarbonateNon-selective (reacts with phenolic, aliphatic, and carboxylic acid OH groups)High (e.g., ≥90% of total OH groups)81°C - 105°C1.9 - 4.05 GPa diva-portal.orgresearchgate.netnih.govd-nb.info
    Allyl ChlorideSelective (reacts primarily with phenolic OH groups)Lower (aliphatic and carboxylic acid OH groups remain unmodified)Not Specified in this contextNot Specified in this context diva-portal.orgresearchgate.net

    Computational Chemistry and Theoretical Studies on Diallyldicarbonate

    Quantum Mechanical and Electronic Structure Calculations

    Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. evonik.combinarystarchem.ca These calculations are fundamental for determining molecular properties, optimizing geometries, and exploring reaction pathways. binarystarchem.caspectroscopyonline.com For instance, DFT calculations have been used to analyze the Highest Occupied Molecular Orbital (HOMO) energy of the structural unit of poly(diallyl carbonate) (PDAC), which is crucial for understanding its electrochemical stability and oxidation resistance in applications like solid polymer electrolytes. researchgate.net

    Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and calculating activation barriers, which govern reaction kinetics. rsc.orgmdpi.com

    DFT calculations have been successfully employed to investigate the formation of diallyl carbonate from allyl alcohol and carbon dioxide, a reaction promoted by dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This study elucidated the mechanistic details by estimating the energy of each intermediate and the relevant kinetic barriers, showing that the calculated data matched well with experimental results. nih.gov The driving force for the reaction was identified as the formation of urea (B33335), which is approximately 35 kcal/mol more stable than the starting carbodiimide. nih.gov

    In another study focusing on lipid peroxidation, DFT was used to model the hydrogen abstraction from a model polyunsaturated fatty acid by carbonate radicals. mdpi.comnih.gov The calculations of energy barriers, reaction rate constants, and Gibbs free energy changes revealed that the abstraction of a hydrogen atom from a diallyl carbon is the most favorable reaction pathway. mdpi.comnih.gov This process was found to be a thermodynamic spontaneous process with the lowest energy barrier and the highest reaction rate constant, indicating it is the preferred initial step in lipid peroxidation triggered by carbonate radicals. mdpi.comnih.gov

    Kinetic studies on the polymerization of diallyl carbonate have also been conducted, analyzing the process from the viewpoint of cyclopolymerization. oup.com These studies determined the ratio of the rate constant for the unimolecular cyclization reaction to that of the bimolecular propagation of the uncyclized radical. oup.com

    Reaction PathwayΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Energy Barrier (kcal/mol)
    H-abstraction from diallyl carbon-14.28-14.30-14.465.75
    H-abstraction from allyl carbon-1.97-1.99-1.9010.15
    H-abstraction from isolated carbon4.384.364.5412.01
    H-abstraction from double bond (cis)18.0618.0418.2516.48
    H-abstraction from double bond (trans)19.3419.3219.5318.08

    Table 1: Calculated energy changes and activation barriers for the hydrogen abstraction from different positions of a model diene by a carbonate radical, based on DFT calculations. Data sourced from a study on lipid peroxidation mechanisms. mdpi.com Note: Negative ΔG values indicate a spontaneous process.

    Diallyldicarbonate is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for identifying the stable conformers and understanding the intramolecular interactions that govern its three-dimensional structure.

    While direct conformational analysis of this compound is not extensively published, studies on analogous molecules provide significant insight. For example, a detailed investigation of diallyl ether (DAE) and diallyl sulfide (B99878) (DAS) using rotational spectroscopy supported by quantum mechanical calculations (B3LYP-D3(BJ)/aug-cc-pVTZ level) revealed significant differences in their conformational distributions. nih.gov DAE was predicted to have up to twelve low-energy minima, whereas DAS has only one. nih.gov This difference was attributed to unique orbital interactions that stabilize multiple conformers in the ether. nih.gov Similar computational approaches can be applied to this compound to elucidate its preferred conformations and the energetic barriers between them.

    Furthermore, X-ray diffraction studies on related compounds, such as 1,4-phenylene diallyl bis(carbonate) and other derivatives, consistently show a twisted conformation for the allyl carbonate groups relative to the core structure. nih.govnih.goviucr.org This non-planar arrangement is a key structural feature that influences crystal packing and intermolecular interactions. nih.goviucr.org Computational conformational sampling can quantify the energetic preferences for these twisted structures in this compound. binarystarchem.ca

    Molecular Modeling and Simulation Approaches

    Molecular modeling encompasses a range of computational techniques, including molecular dynamics and docking, that simulate the behavior of molecules over time and their interactions with other entities. ebsco.com

    Molecular dynamics (MD) simulations provide a detailed, time-resolved view of molecular motion by solving Newton's equations of motion for a system of atoms. ebsco.comnih.govresearchgate.net This technique can be used to visualize the dynamic evolution of a chemical reaction, including the collision of reactants, the formation of intermediates, and the eventual creation of products. ebsco.com

    For this compound, MD simulations can offer insights into its polymerization mechanism. oup.com By simulating the system containing monomers and an initiator, one could observe the step-by-step process of chain initiation, propagation, and cyclization, complementing the kinetic data obtained from experiments. oup.comebsco.com Similarly, the mechanism of reactions like the Tsuji-Trost allylation, where diallyl carbonate acts as an effective reagent, could be explored. smolecule.com MD simulations can help elucidate the role of the palladium catalyst and the conformational changes the substrate undergoes during the reaction. nih.govsmolecule.com

    Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netchemijournal.com This technique is crucial in drug discovery and for understanding enzyme-substrate interactions. researchgate.net

    A significant bio-related application of diallyl carbonate involves its use as an acylating agent in the chemoenzymatic preparation of chiral molecules. researchgate.net Specifically, diallyl carbonate is used with lipase (B570770) from Candida antarctica B (CAL-B) for the enantioselective alkoxycarbonylation of prochiral diamines. researchgate.net The success of this biocatalytic method implies a specific interaction between diallyl carbonate and the active site of the lipase. researchgate.net

    Docking studies can be employed to model this interaction. By computationally placing diallyl carbonate into the active site of CAL-B, researchers could:

    Identify the most stable binding pose.

    Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the carbonate and the enzyme's amino acid residues.

    Generate hypotheses to explain the observed enantioselectivity of the reaction.

    While specific docking studies on the this compound-lipase system are not widely reported, the methodology is well-established and provides a powerful tool for rationalizing and optimizing such biocatalytic processes. researchgate.netchemijournal.comresearchgate.net

    Advanced Computational Methodologies and Prospects

    The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. researchgate.net The future application of these advanced techniques to this compound holds significant promise.

    One major trend is the increasing replacement of classical, physics-based force fields with faster and more accurate quantum methods for large systems. arturorobertazzi.it This "full quantum" approach will allow for more reliable simulations of complex processes involving this compound. arturorobertazzi.it

    Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are a powerful existing tool that will see continued use. binarystarchem.catsukuba.ac.jp In this approach, the chemically active region of a system (e.g., this compound and the enzyme active site) is treated with high-level QM, while the surrounding environment (the rest of the protein, solvent) is modeled with computationally cheaper MM force fields. tsukuba.ac.jp This allows for the accurate simulation of reactions in complex biological environments. tsukuba.ac.jp

    Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is set to revolutionize the field. researchgate.netarturorobertazzi.it AI models can be trained on vast datasets of chemical information to predict properties, screen for promising candidates, and even assist in designing new reaction pathways, accelerating the discovery and development of materials and processes related to this compound. labinsights.nlarturorobertazzi.it Fragment-based QM approaches, which break a large molecule into smaller, manageable pieces for calculation, also represent an efficient way to study large systems containing this compound moieties. rsc.org

    Machine Learning in this compound Chemistry

    The integration of machine learning (ML) and artificial intelligence (AI) is rapidly reshaping the landscape of chemical research, offering powerful tools for prediction, analysis, and discovery. cas.orgarxiv.org While specific published research applying machine learning directly to this compound is not prominent, the established and emerging ML methodologies in computational chemistry present clear pathways for investigating this compound. These approaches can significantly accelerate the understanding of its behavior, from molecular dynamics to reactivity and material properties.

    The table below outlines some prominent ML models and their potential applications in the study of this compound chemistry.

    Table 1: Machine Learning Models and Potential Applications in this compound Research

    Model FamilyDescriptionPotential Application to this compound
    ANI (ANAKIN-ME) Developed for organic molecules, these potentials are trained on DFT data to predict energies for molecular conformations. Models like ANI-2x are noted for their accuracy in this area. scm.comCalculation of thermochemical properties, exploration of the conformational space of this compound, and simulation of its reaction dynamics.
    M3GNet A universal graph neural network interatomic potential designed for materials science, capable of modeling a wide range of elements from the periodic table. scm.comSimulation of the bulk polymerization of this compound monomers to form polycarbonates, and prediction of the resulting material's properties. scm.comresearchgate.net
    AIMNet2 A neural network potential that can be used for molecular dynamics simulations and thermochemistry calculations for various molecules. scm.comStudying the dynamic behavior of this compound in solution or its role as a reagent in chemical synthesis. scm.commdpi.com
    SpectraML Models AI models, often based on transformer or graph-based architectures, trained to correlate molecular structures with their spectroscopic outputs (e.g., MS, NMR, IR). arxiv.orgPrediction of this compound's various spectra to aid in its identification and characterization; potentially inferring its structure or the structure of its reaction products from experimental data. arxiv.org

    Quantum Computing Prospects in Chemical Systems

    Quantum computing represents a paradigm shift from classical computation, holding the promise of solving certain complex problems that are currently intractable. acs.orgacs.org One of the most anticipated applications is the simulation of quantum systems, a concept originally proposed by Richard Feynman, as quantum computers operate on the same principles of quantum mechanics that govern molecular behavior. acs.orgnih.gov This makes them exceptionally well-suited for tackling challenges in quantum chemistry, materials science, and drug discovery. forbes.comniftytechfinds.com

    Classical computers struggle with the electronic structure problem for all but the simplest molecules. Their resource requirements grow exponentially with the size of the system, forcing reliance on approximations that can limit accuracy. nih.gov Quantum computers, by using qubits that can exist in a superposition of states, can manage this exponential complexity, offering a pathway to calculations of unprecedented accuracy. acs.orggithub.io For a compound like this compound, this could mean achieving a precise understanding of its electronic structure, which is fundamental to its chemical reactivity and physical properties.

    In the current era of Noisy Intermediate-Scale Quantum (NISQ) devices, hybrid quantum-classical algorithms are the most viable approach. nih.gov The Variational Quantum Eigensolver (VQE) is a prominent example, where a quantum computer prepares and measures a trial wavefunction while a classical computer optimizes the parameters to find the molecule's ground-state energy. nih.gov Such methods could be used to study this compound with high precision.

    The potential applications for chemical systems are broad:

    Accurate Energy Calculations: Determining the ground and excited state energies of molecules with high fidelity, crucial for understanding reaction mechanisms and photochemistry. github.io

    Molecular Dynamics: Simulating the time evolution of a molecular system at the quantum level, providing deep insights into chemical reactions and conformational changes. bmcoder.comquantumzeitgeist.com

    Materials Design: Engineering new materials by precisely modeling atomic and electronic interactions. forbes.com

    While significant hurdles in error correction and qubit scalability remain, the progress in quantum hardware and algorithms is rapid. github.iofrontiersin.org The long-term prospect is that quantum computers will become an essential tool for chemists to design novel molecules and materials with desired properties, moving beyond the limitations of current computational methods.

    Table 2: Comparison of Classical and Quantum Computing for Chemical Simulations

    FeatureClassical ComputingQuantum Computing
    Basic Unit Bit (0 or 1)Qubit (0, 1, or superposition)
    Data Representation Stores information in a definite binary state.Leverages superposition and entanglement to store and process information in multiple states simultaneously. acs.org
    Complexity Scaling Often scales exponentially for exact quantum mechanical problems, requiring significant approximations. nih.govScales polynomially for many quantum problems, making currently intractable calculations feasible. nih.gov
    Simulation Approach Relies on approximations (e.g., DFT functionals) to model electron correlation. lbl.govCan, in principle, simulate quantum mechanical interactions exactly, providing a more fundamental description. bmcoder.com
    Application to this compound Used for DFT calculations, molecular mechanics, and simulations with inherent approximations.Prospective use for exact electronic structure calculation, precise simulation of its polymerization reactions, and understanding complex intramolecular interactions.

    Future Directions and Emerging Research Avenues for Diallyldicarbonate

    Sustainable Synthesis and Green Chemistry Innovations

    The traditional synthesis of organic carbonates often involved hazardous reagents like phosgene (B1210022). wiley-vch.defrontiersin.org Modern research is intensely focused on developing greener, safer, and more sustainable synthetic routes. The future of diallyl dicarbonate (B1257347) synthesis lies in innovations that align with the principles of green chemistry, such as waste prevention, use of renewable feedstocks, and energy efficiency. oecd-ilibrary.org

    One of the most promising green approaches is the use of dimethyl carbonate (DMC) as a starting material. wiley-vch.de DMC is considered a green reagent because it is non-toxic, biodegradable, and can be produced through clean processes like the oxidative carbonylation of methanol. wiley-vch.defrontiersin.org A non-phosgene process for producing specialty polycarbonates involves the intermediate formation of diallyl carbonate from DMC. wiley-vch.de

    Another significant area of innovation is the transesterification of urea (B33335) with allyl alcohol. smolecule.comresearchgate.net This method avoids the high toxicity of phosgene and can be facilitated by various catalysts, such as metal chlorides. smolecule.comresearchgate.net Research into optimizing catalysts for this process is ongoing, aiming to improve yield and reaction conditions. researchgate.net

    A patented green synthetic method describes the reaction of diethylene glycol, allyl alcohol, and dimethyl carbonate using a recyclable ion exchange resin as a catalyst. This process is noted for its high yield, absence of chloride, and the ability to recover and reuse raw materials, thereby reducing waste and production costs. google.com

    Beyond its synthesis, diallyl carbonate is also being explored as a sustainable reagent for modifying natural biopolymers. Its use in the allylation of lignin (B12514952) and cellulose (B213188) under green conditions highlights its role in creating value-added materials from renewable resources. researchgate.netresearchgate.net

    Sustainable Synthesis ApproachKey Features & Research GoalsReference
    Non-Phosgene routes via Dimethyl Carbonate (DMC)Utilizes DMC as a non-toxic, biodegradable reagent. Aims to replace traditional, hazardous phosgene-based methods. wiley-vch.defrontiersin.org
    Urea TransesterificationA newer approach using urea and allyl alcohol. Research focuses on catalyst development (e.g., metal chlorides) to improve efficiency. smolecule.comresearchgate.net
    Ion Exchange Resin CatalysisA method using DMC and a recyclable solid acid catalyst (ion exchange resin). Features high product yield and purity, with no toxic by-products. google.com
    Direct CO2 UtilizationA long-term goal to use carbon dioxide as a direct, renewable C1 feedstock. Currently faces challenges in industrial application. researchgate.netrsc.org

    Exploration of Novel Catalytic Applications

    Diallyl carbonate's reactivity makes it a valuable substrate and reagent in various catalytic reactions. A primary area of application is the Palladium-catalyzed Tsuji-Trost allylation, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgalfa-chemistry.comsigmaaldrich.com In these reactions, diallyl carbonate can generate nucleophiles in situ, often leading to improved reaction rates compared to other allylating agents like allyl acetate (B1210297). alfa-chemistry.comchemicalbook.com

    Future research is directed towards designing new, highly efficient ligand and catalyst systems to expand the scope and improve the enantioselectivity of these transformations. acs.org The development of catalysts for asymmetric allylic substitution is particularly important for the synthesis of chiral molecules, which are crucial in the pharmaceutical industry. acs.orgnih.gov

    Furthermore, diallyl carbonate is used in transesterification reactions to produce other valuable carbonates. For instance, its reaction with glycerol (B35011) in the presence of a palladium catalyst yields glycerol carbonate, a bio-based solvent and chemical intermediate. sigmaaldrich.comchemicalbook.com The discovery of more efficient and selective catalysts for such transformations remains a key research objective. The development of novel catalysts, such as Ce-NiO mixed oxides for the transesterification of glycerol with diethyl carbonate, demonstrates the ongoing effort to improve carbonate synthesis, which can be applied to reactions involving diallyl carbonate. researchgate.net

    The exploration of entirely new catalytic cycles where diallyl carbonate can act as a key building block is another promising frontier. This includes its potential role in ring-opening polymerizations or cascade reactions to build molecular complexity in a single step.

    Advanced Materials Engineering and Design

    The ability of diallyl carbonate's allyl groups to undergo polymerization makes it an important monomer for creating advanced materials. smolecule.comwikipedia.org It serves as a key component in the production of polymers with desirable properties such as high transparency, mechanical strength, and thermal stability. kerton-industry.com A well-known application involves a related compound, diallyl 2,2'-oxydiethyl dicarbonate, which is the monomer for the CR-39® optical resin used in eyeglasses. kerton-industry.com

    A significant and growing area of research is the use of diallyl carbonate to modify natural biopolymers, creating novel bio-based materials. smolecule.com The chemical modification of lignin, an abundant but underutilized biopolymer, is a prime example. Allylation of lignin with diallyl carbonate introduces reactive handles that allow it to be cross-linked with polyfunctional thiols, producing thermosetting resins with tunable mechanical and morphological properties. diva-portal.org This approach offers a sustainable alternative to fossil-based aromatic resins. diva-portal.orgrsc.org

    Similarly, the functionalization of cellulose and starch with diallyl carbonate in ionic liquids has been shown to be a sustainable method for producing new bio-based materials. researchgate.net For example, cellulose allyl carbonate can be cast into transparent films with a tensile strength of 21.6 MPa and can be further modified via thiol-ene chemistry to improve its thermal properties. researchgate.net This research opens doors for developing new biodegradable and renewable plastics, films, and composites. researchgate.netgoogle.com

    Material ApplicationDescription of ResearchKey Properties/AdvantagesReference
    Optical PolymersServes as a monomer for high-clarity, impact-resistant resins like CR-39.Excellent optical transparency, high strength, light weight. kerton-industry.com
    Lignin-Based ThermosetsDiallyl carbonate is used to allylate lignin, which is then cross-linked to form thermosetting polymers.Tunable mechanical properties, use of a renewable aromatic feedstock. diva-portal.orgrsc.orgosti.gov
    Functionalized CelluloseReacted with cellulose to form cellulose allyl carbonate, which can be processed into films or further modified.Creates renewable films with good mechanical and thermal properties. researchgate.net
    Non-Isocyanate Polyurethanes (NIPUs)Used in the synthesis of carbamates that are then polymerized via thiol-ene reactions to create NIPUs.Avoids the use of toxic isocyanates in polyurethane production. wikipedia.org

    Interdisciplinary Research with Biological Systems

    The intersection of diallyl carbonate chemistry with biology presents exciting and largely unexplored research avenues. The most established link is the use of diallyl carbonate to modify biopolymers like lignin and cellulose, which are derived directly from biological systems (lignocellulosic biomass). researchgate.netdiva-portal.org This work is inherently interdisciplinary, combining organic synthesis, polymer chemistry, and biotechnology to create sustainable materials from renewable feedstocks. rsc.orgosti.gov

    Emerging research has begun to probe the direct interactions of diallyl carbonate with biological molecules and systems. One study found that while diallyl carbonate had no effect on calf thymus DNA, it caused significant damage to bacterial DNA, suggesting a potential for developing new antibacterial agents or research tools. smolecule.com Further investigation into the mechanism of this selective activity, potentially using a combination of experimental (in vitro) and computational (in silico) methods, could be a fruitful area of research. researchgate.net

    The development of biocompatible polymers is another key area. By using diallyl carbonate as a monomer or cross-linker in novel polymer architectures, it may be possible to design new materials for medical applications, such as in tissue engineering or drug delivery systems. Interdisciplinary approaches that combine materials science with cell biology and toxicology will be essential to evaluate the performance and safety of these new materials. ucr.edu This type of research often involves creating mathematical and computer models to simulate biological processes, which can guide laboratory experiments and provide deeper insights into the mechanisms governing the interaction between synthetic materials and living systems. ucr.educsic.escsic.es

    Q & A

    Q. What are the recommended synthetic routes for preparing diallyldicarbonate in laboratory settings?

    this compound is typically synthesized via esterification reactions between diols and carbonyl sources under controlled conditions. A common method involves reacting allyl alcohol with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous solvents like dichloromethane, with pyridine as a catalyst to neutralize HCl byproducts. Reaction parameters (temperature, stoichiometry, and reaction time) must be optimized to minimize side reactions such as oligomerization. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm product purity .

    Q. How should researchers characterize the stability of this compound under varying solvent conditions?

    Stability studies require systematic testing in solvents of differing polarity (e.g., water, ethanol, hexane) under controlled temperatures. Use HPLC or GC-MS to monitor decomposition rates and identify degradation products. For hydrolytic stability, conduct kinetic studies at pH 3–10 to assess susceptibility to nucleophilic attack. Document deviations in spectroscopic data (e.g., NMR peak broadening) to infer structural instability .

    Q. What safety protocols are essential for handling this compound in laboratory workflows?

    this compound’s reactivity with moisture and potential toxicity necessitate strict safety measures:

    • Use fume hoods and self-contained breathing apparatus during synthesis or accidental releases .
    • Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
    • Follow disposal guidelines for reactive carbonyl compounds, including neutralization with alkaline solutions before waste treatment .

    Advanced Research Questions

    Q. How can computational models predict this compound’s reactivity in novel reaction systems?

    Apply density functional theory (DFT) to calculate electron density maps and transition states, focusing on allyl group interactions and carbonyl electrophilicity. Validate models against experimental kinetic data (e.g., Arrhenius plots) to refine parameters like activation energy. Tools like Gaussian or ORCA are recommended for simulating reaction pathways .

    Q. What methodologies resolve contradictions in reported thermal stability data for this compound?

    Contradictions often arise from impurities or experimental variability. To address this:

    • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere).
    • Cross-validate results with accelerated aging studies and statistical tools (e.g., ANOVA) to identify outliers .
    • Review synthesis protocols to ensure consistent precursor purity, as trace moisture or acids can accelerate decomposition .

    Q. How can researchers design experiments to elucidate this compound’s degradation mechanisms in aqueous environments?

    Use isotopic labeling (e.g., deuterated water) with LC-MS to track hydrolysis pathways. Conduct pH-dependent kinetic studies to differentiate between acid-catalyzed and base-catalyzed mechanisms. Compare experimental data with computational predictions (e.g., QSPR models) to identify rate-determining steps .

    Q. What strategies optimize the selectivity of this compound in copolymerization reactions?

    Explore controlled radical polymerization (e.g., RAFT or ATRP) to regulate monomer incorporation. Use NMR kinetic profiling to monitor crosslinking efficiency and side reactions. Adjust solvent polarity and initiator concentrations to balance reactivity and selectivity .

    Data Analysis and Reproducibility

    Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in this compound-based reactions?

    Apply multivariate regression to correlate catalyst loading, temperature, and solvent effects with yield. Use principal component analysis (PCA) to identify dominant variables causing variability. Ensure raw data and code for statistical tests are archived in supplementary materials for reproducibility .

    Q. How should researchers document experimental procedures to ensure reproducibility in this compound studies?

    Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to:

    • Detail instrument calibration (e.g., NMR shimming, GC column specifications).
    • Report exact molar ratios, purification steps (e.g., column chromatography gradients), and characterization spectra in supplementary files .

    Ethical and Literature Practices

    Q. How can systematic reviews address gaps in the ecological impact data for this compound?

    Prioritize peer-reviewed studies over vendor safety sheets (e.g., Aladdin Co. reports lack ecotoxicity data ). Use databases like SciFinder and Web of Science to compile existing data, highlighting the need for in vitro toxicity assays (e.g., Daphnia magna tests) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.